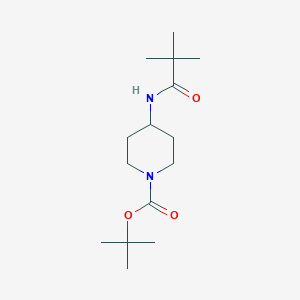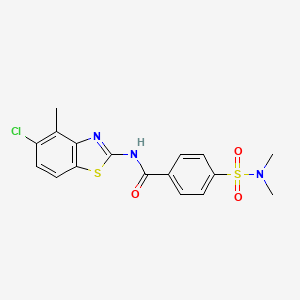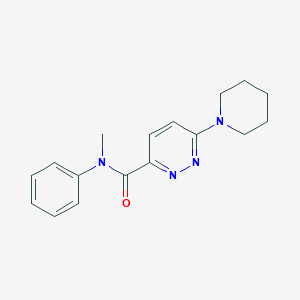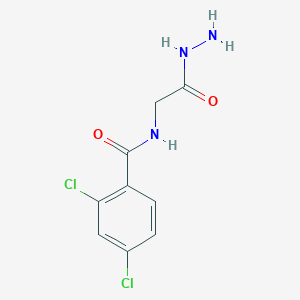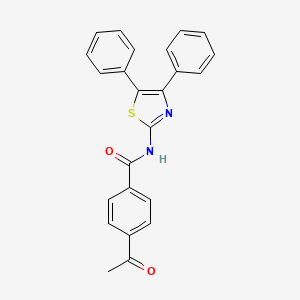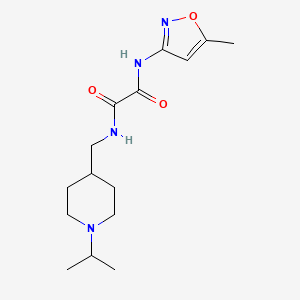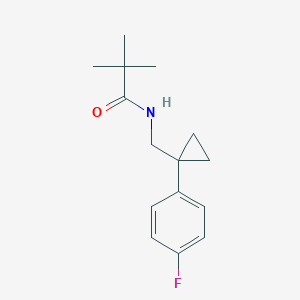
N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, commonly known as FCPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FCPA is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the metabolism of endocannabinoids.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Optimization Techniques
- A study on lithiation-fluoroacetylation of similar compounds outlines a key step in synthesizing inhibitors for HIV type 1 reverse transcriptase, using in situ monitoring methods like reaction calorimetry and spectroscopy for reaction optimization (Godany, Neuhold, & Hungerbühler, 2011).
2. Molecular Structure Analysis
- Research on a compound with a similar structure to N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide reveals insights into the molecular structure, showing non-planarity and stabilization via intramolecular hydrogen bonding (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
3. Chemical Properties and Interactions
- Studies on the energetics of amides, like N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, have been conducted to understand their enthalpies of formation, providing valuable information about strain and resonance effects in these compounds (Abboud et al., 1995).
4. Antimicrobial and Anticancer Potential
- Thiourea derivatives, which can be structurally related to N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, have shown potential as antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
5. Radioligand Potential for Medical Imaging
- Novel compounds structurally similar to N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide have been studied as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo (Matarrese et al., 2001).
6. Synthesis Methodologies
- A study demonstrates a rapid and high-yield synthetic method for a compound closely related to N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, highlighting efficient multi-step nucleophilic substitution reactions (Zhou et al., 2021).
Wirkmechanismus
Target of Action
The primary target of N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide is currently unknown
Biochemical Pathways
It is anticipated that the metabolism of new fentanyl analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Result of Action
The molecular and cellular effects of N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide’s action are currently unknown
Eigenschaften
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-14(2,3)13(18)17-10-15(8-9-15)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLTZPOXSXDSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CC1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

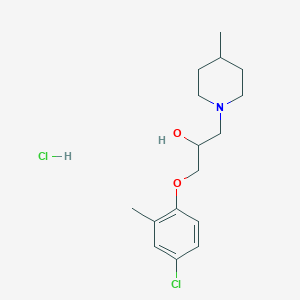
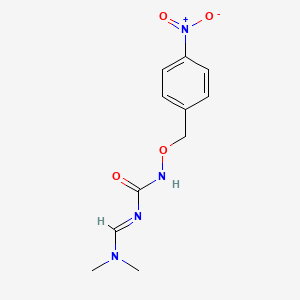
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2377311.png)
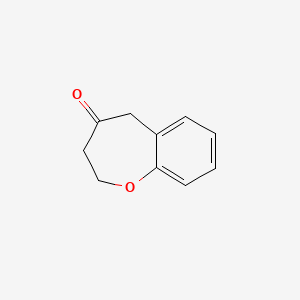
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2377318.png)
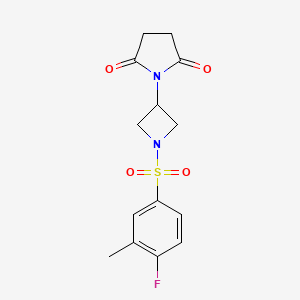
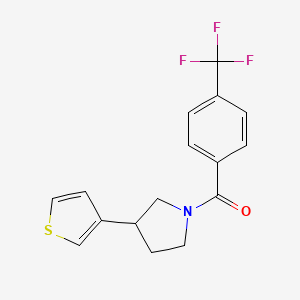
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2377321.png)
